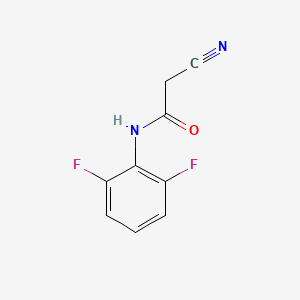

2-cyano-N-(2,6-difluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-cyano-N-(2,6-difluorophenyl)acetamide” is an organic compound . It is an acetic amide with a nitrile functional group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a palladium-catalyzed carbon-ylative procedure has been developed for the synthesis of 2-cyano-N-acetamide and 2-cyanoacetate compounds . The reaction proceeds under mild conditions via a radical intermediate, which is suitable for late-stage functionalization .Molecular Structure Analysis

The molecular structure of “2-cyano-N-(2,6-difluorophenyl)acetamide” can be represented by the formula C9H6F2N2O . The InChI code for this compound is 1S/C9H6F2N2O/c10-6-1-2-8 (7 (11)5-6)12-9 (13)3-4-12/h1-2,5H,3H2, (H,12,13) .Physical And Chemical Properties Analysis

The molecular weight of “2-cyano-N-(2,6-difluorophenyl)acetamide” is approximately 196.16 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources .Scientific Research Applications

Cyanoacetylation of Amines

Cyanoacetamide derivatives serve as valuable precursors for heterocyclic synthesis. When treated with alkyl cyanoacetates, substituted aryl or heteryl amines yield N-aryl or N-heteryl cyanoacetamides. These compounds participate in condensation and substitution reactions, leading to diverse heterocyclic structures. Additionally, their biological activities have piqued interest in the development of chemotherapeutic agents .

Building Organic Heterocycles

The active hydrogen on the C-2 position of cyanoacetamide compounds enables their involvement in various organic transformations. Researchers have utilized these derivatives to construct heterocyclic moieties, including quinazolines, quinolines, and thiazoles. By strategically positioning the cyano and carbonyl groups, scientists achieve efficient cyclization reactions .

Pharmacological Investigations

Recent studies have explored the pharmacological potential of cyanoacetamide derivatives. For instance, novel phenoxy thiazole derivatives synthesized from 2,4-difluorophenol and ethyl chloroacetate exhibited promising properties. These compounds could serve as leads for drug development .

Colorimetric and Fluorometric Assays

Researchers have developed a ratiometric fluorometric assay based on 2-cyano-N-(2,6-difluorophenyl)acetamide (CYM). By ratioing emissions at 435 nm and 520 nm, this assay detects CYM in a wide concentration range (0.01–0.55 μM) with a low limit of detection (2 nM). It has been successfully applied to analyze CYM in real samples such as river water, soil, and plant epidermis .

Antibacterial and Antifungal Properties

Some cyanoacetamide derivatives exhibit antibacterial and antifungal activities. Researchers have investigated their potential as antimicrobial agents, particularly against pathogenic bacteria and fungi. These compounds may contribute to combating infectious diseases .

Metal Complexation and Catalysis

The cyano group in cyanoacetamide derivatives can coordinate with metal ions, forming stable complexes. These complexes find applications in catalysis, such as promoting organic transformations or facilitating reactions involving C–C bond formation. The ligand properties of cyanoacetamides enhance their versatility in metal-mediated processes .

Safety and Hazards

While specific safety and hazard information for “2-cyano-N-(2,6-difluorophenyl)acetamide” is not available, similar compounds may pose risks. For example, cyanoacetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard, with potential risks including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) affecting the respiratory system .

Mechanism of Action

Target of Action

Cyanoacetamide derivatives, to which this compound belongs, are known to be important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The mode of action of 2-cyano-N-(2,6-difluorophenyl)acetamide involves its interaction with its targets, leading to a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .

Biochemical Pathways

Given its role as a precursor in heterocyclic synthesis, it can be inferred that it may affect various biochemical pathways involved in the synthesis of heterocyclic compounds .

Result of Action

Given its role as a precursor in heterocyclic synthesis, it can be inferred that it may contribute to the formation of a variety of heterocyclic compounds .

properties

IUPAC Name |

2-cyano-N-(2,6-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O/c10-6-2-1-3-7(11)9(6)13-8(14)4-5-12/h1-3H,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGNQFALJBELDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)CC#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-bromophenyl)(cyano)methyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2701879.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(3-ethyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2701884.png)

![N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide](/img/structure/B2701888.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone](/img/structure/B2701889.png)

![3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2701890.png)

![2-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2701894.png)

![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2701895.png)

![1-[(2-Methylpyrazol-3-yl)methyl]piperazine;trihydrochloride](/img/structure/B2701896.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2701898.png)